Ciproxifan
描述
西普罗昔凡是一种强效的组胺 H3 受体反向激动剂/拮抗剂。组胺 H3 受体是一种位于组胺能神经末梢的抑制性自身受体,被认为参与调节脑中组胺的释放。 组胺通过大脑皮层中的 H1 受体对大脑产生兴奋作用,因此像西普罗昔凡这样的阻断 H3 受体并因此允许更多组胺释放的药物具有促进警觉的作用 .
准备方法
西普罗昔凡可以通过多种途径合成。一种方法涉及用氢在碳上的钯在水中对 3-(4-咪唑基)丙烯酸的双键进行氢化,得到 3-(4-咪唑基)丙酸。然后用乙醇和硫酸将其酯化为乙酯。用三乙胺在二甲基甲酰胺中用三苯甲基氯保护乙酯,生成三苯甲基衍生物。该衍生物在四氢呋喃中用氢化锂铝还原,生成 3-(4-咪唑基)丙醇。 将该产物与苯酚在四氢呋喃中用三苯基膦和偶氮二羧酸二乙酯缩合,得到醚,然后在热四氢呋喃中用盐酸脱保护 .
化学反应分析
西普罗昔凡经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成不同的产物。
还原: 还原反应可以使用氢化锂铝等试剂进行。
取代: 它可以发生取代反应,特别是涉及咪唑环和苯基。
科学研究应用
西普罗昔凡因其潜在的治疗应用而被广泛研究:
神经系统疾病: 它已被提议作为治疗嗜睡症等睡眠障碍的药物,并改善老年人的警觉性,特别是阿尔茨海默病等疾病.
认知增强: 它在动物研究中产生清醒和注意力,并具有认知增强作用,没有明显的兴奋作用.
自闭症谱系障碍: 研究表明,西普罗昔凡减轻了自闭症动物模型中的认知和突触可塑性改变.
精神分裂症: 它增强了抗精神病药物的作用,并被建议作为精神分裂症的辅助治疗.
作用机制
西普罗昔凡在组胺 H3 受体上充当反向激动剂/拮抗剂。通过阻断 H3 受体,它阻止了对组胺释放的抑制作用,导致脑中组胺水平升高。这会导致清醒和认知功能增强。H3 受体是一种 G 蛋白偶联受体,抑制多种神经递质如多巴胺、组胺、血清素和乙酰胆碱的释放。 H3 受体的反向激动作用/拮抗作用导致这些神经递质的加速释放,这就是为什么像西普罗昔凡这样的 H3 受体反向激动剂/拮抗剂被认为是治疗多种神经病理疾病的有希望的治疗方法 .
相似化合物的比较
西普罗昔凡因其对组胺 H3 受体的高效性和选择性而独一无二。类似的化合物包括:
碘丙昔凡: 一种高效且选择性的 H3 受体拮抗剂,在结构上与西普罗昔凡有关.
硫代哌酰胺: 另一种具有类似作用但化学结构不同的 H3 受体拮抗剂.
这些化合物在化学结构和特异性结合亲和力方面与西普罗昔凡不同,但它们具有靶向组胺 H3 受体的共同特征。
属性
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBHJXEAYTHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171532 | |
Record name | Ciproxifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-18-1 | |
Record name | Ciproxifan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184025-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciproxifan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROXIFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。